molecular formula C8H14N2 B1442942 1-(Prop-2-yn-1-yl)piperidin-3-amine CAS No. 1247503-99-6

1-(Prop-2-yn-1-yl)piperidin-3-amine

Cat. No. B1442942
M. Wt: 138.21 g/mol
InChI Key: LPAIJTCPOYPLDO-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)piperidin-3-amine” is a chemical compound with the molecular formula C8H14N2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines .


Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)piperidin-3-amine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines .

Scientific Research Applications

Catalysis and Organic Synthesis

Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, employing compounds such as piperidine, highlights their importance in developing environmentally friendly and sustainable chemical processes. These reactions are crucial for creating complex molecules for pharmaceuticals and materials science. The detailed study by Kantam et al. (2013) focuses on the advancements in recyclable catalysts for organic synthesis, which is vital for commercial exploitation due to the potential for reduced waste and improved efficiency in chemical production (Kantam et al., 2013).

Therapeutic Potential and Medicinal Chemistry

Piperazine derivatives, a closely related class of compounds, have been extensively studied for their therapeutic potential across a range of medical applications. The review by Rathi et al. (2016) covers the incorporation of piperazine moieties into drug designs, which has led to novel treatments for various conditions, from CNS disorders to cancer. The flexibility and modifiability of the piperazine ring system make it a valuable scaffold in drug discovery, providing insights into the broader utility of related compounds like 1-(Prop-2-yn-1-yl)piperidin-3-amine (Rathi et al., 2016).

Advanced Materials and Functionalization

Amine-functionalized metal–organic frameworks (MOFs) have been researched for their potential applications in gas storage, separation, and catalysis. Lin et al. (2016) discuss the benefits of incorporating amino functionalities into MOFs, such as enhanced CO2 capture capabilities. This research is part of a broader effort to develop new materials for environmental and industrial applications, where the basic nature of amines like 1-(Prop-2-yn-1-yl)piperidin-3-amine can be leveraged for selective binding and sequestration of target molecules (Lin et al., 2016).

properties

IUPAC Name

1-prop-2-ynylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-6-3-4-8(9)7-10/h1,8H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAIJTCPOYPLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidin-3-amine

CAS RN

1247503-99-6
Record name 1-(prop-2-yn-1-yl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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